molecular formula C11H9FN2O B15086936 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde

1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B15086936
M. Wt: 204.20 g/mol
InChI Key: NWCACSGIBNTRRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group at the second position, a methyl group at the fifth position, and an aldehyde group at the fourth position of the pyrazole ring

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then subjected to purification techniques such as recrystallization or column chromatography to isolate the desired product .

Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity. For instance, a high-pressure kettle can be used to carry out the reaction under controlled temperature and pressure conditions, followed by filtration and purification steps to obtain the final product with high purity .

Chemical Reactions Analysis

1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like toluene or xylene, catalysts such as palladium or rhodium complexes, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors by binding to their active sites. This binding can alter the conformation of the target protein, leading to inhibition of its biological activity. The molecular pathways involved may include signal transduction cascades and metabolic pathways .

Comparison with Similar Compounds

1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds such as:

    1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a different substitution pattern, leading to variations in chemical reactivity and biological activity.

    1-(2-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde: The presence of a chlorine atom instead of fluorine can significantly alter the compound’s electronic properties and reactivity.

    1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-3-carbaldehyde:

Properties

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

1-(2-fluorophenyl)-5-methylpyrazole-4-carbaldehyde

InChI

InChI=1S/C11H9FN2O/c1-8-9(7-15)6-13-14(8)11-5-3-2-4-10(11)12/h2-7H,1H3

InChI Key

NWCACSGIBNTRRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2F)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.